molecular formula C14H13FO2 B3150565 (4-((3-Fluorobenzyl)oxy)phenyl)methanol CAS No. 690969-16-5

(4-((3-Fluorobenzyl)oxy)phenyl)methanol

Cat. No. B3150565
M. Wt: 232.25 g/mol
InChI Key: JTEAJDZCZAAZJA-UHFFFAOYSA-N
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Patent
US07253318B2

Procedure details

A solution of 3.79 g of 4-(3-fluoro-benzyloxy)-benzaldehyde in 10 ml of tetrahydrofurane was added dropwise at room temperature to a suspension of 1.25 g of lithium-aluminiumhydride in 40 ml of tetrahydrofurane. After 2 h at room temperature, successively 1.25 ml of water were added dropwise under cooling, then 3.75 ml of a sodium hydroxide solution (1 N), finally, 1.25 ml of water. The mixture was filtered over a layer of Dicalit and the tetrahydrofurane distilled off the solution under reduced pressure. The residual phase was extracted with ethyl acetate, the combined organic layers were dried over magnesium sulphate und evaporated under reduced pressure. The residue was crystallised from a mixture of ether and n-hexane to yield 2.26 g (59% of theory) of [4-(3-fluoro-benzyloxy)-phenyl]-methanol as a white solid; MS: m/e=232 (M)+.
Quantity
3.79 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Quantity
3.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][CH:17]=1)[CH2:5][O:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[F:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][CH:17]=1)[CH2:5][O:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][OH:12])=[CH:9][CH:8]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
3.79 g
Type
reactant
Smiles
FC=1C=C(COC2=CC=C(C=O)C=C2)C=CC1
Name
Quantity
1.25 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.25 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
3.75 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1.25 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over a layer of Dicalit
DISTILLATION
Type
DISTILLATION
Details
the tetrahydrofurane distilled off the solution under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residual phase was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
und evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallised from a mixture of ether and n-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(COC2=CC=C(C=C2)CO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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